molecular formula C14H20IN3O B457880 N~5~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

N~5~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B457880
M. Wt: 373.23g/mol
InChI Key: SLVMUBMMGSEGED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~5~-(1-BICYCLO[221]HEPT-2-YLETHYL)-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound featuring a bicyclic structure combined with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common approach starts with the preparation of the bicyclic intermediate, which is then reacted with various reagents to introduce the pyrazole ring and the iodine substituent. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods often incorporate purification steps such as crystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N~5~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as amines or ethers .

Mechanism of Action

The mechanism of action of N5-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of the iodine substituent and the pyrazole ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H20IN3O

Molecular Weight

373.23g/mol

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-iodo-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C14H20IN3O/c1-8(11-6-9-3-4-10(11)5-9)17-14(19)13-12(15)7-16-18(13)2/h7-11H,3-6H2,1-2H3,(H,17,19)

InChI Key

SLVMUBMMGSEGED-UHFFFAOYSA-N

SMILES

CC(C1CC2CCC1C2)NC(=O)C3=C(C=NN3C)I

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)C3=C(C=NN3C)I

Origin of Product

United States

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